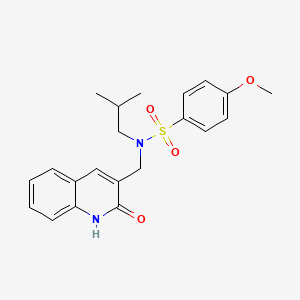

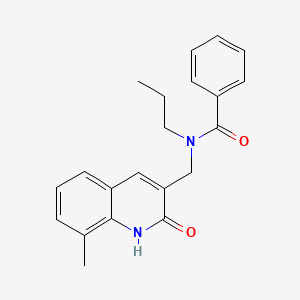

N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-4-methoxybenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-4-methoxybenzenesulfonamide” is a complex organic molecule that contains a quinoline moiety . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of quinoline include a molecular weight of 129.16 and the ability to form salts with acids .未来方向

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could have potential applications in the development of new drugs.

作用机制

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, contributing to their diverse therapeutic effects .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . These reactions can lead to changes in the targets they interact with, potentially altering their function and leading to therapeutic effects .

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways . These could include pathways related to antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the broad range of biological activities exhibited by quinoline derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of quinoline derivatives .

生化分析

Biochemical Properties

N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-4-methoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the quinoline moiety can bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This binding inhibits the enzymes’ activity, leading to antibacterial effects. Additionally, the sulfonamide group can interact with dihydropteroate synthase, an enzyme involved in folate synthesis, further contributing to its antibacterial properties .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the NF-κB signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Moreover, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit enzyme activity or activate signaling pathways. For instance, its interaction with DNA gyrase and topoisomerase IV inhibits their function, leading to antibacterial effects. Additionally, the compound can modulate gene expression by binding to transcription factors or DNA sequences, altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity .

属性

IUPAC Name |

4-methoxy-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-15(2)13-23(28(25,26)19-10-8-18(27-3)9-11-19)14-17-12-16-6-4-5-7-20(16)22-21(17)24/h4-12,15H,13-14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGPXMBMVKDBHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7699610.png)

![N-(3-methylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7699611.png)

![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxybenzamide](/img/structure/B7699627.png)

![N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B7699646.png)

![N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-chlorobenzamide](/img/structure/B7699650.png)

![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)

![N-[(2-chlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide](/img/structure/B7699662.png)

![N-benzyl-4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7699675.png)

![N-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7699688.png)

![N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7699697.png)